Cas no 1823913-45-6 (5-Methylquinoline-8-carboxamide)
5-Methylquinoline-8-carboxamide Chemical and Physical Properties
Names and Identifiers
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- SB68351
- 5-Methylquinoline-8-carboxamide
- 1823913-45-6
- 8-Quinolinecarboxamide, 5-methyl-
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- Inchi: 1S/C11H10N2O/c1-7-4-5-9(11(12)14)10-8(7)3-2-6-13-10/h2-6H,1H3,(H2,12,14)
- InChI Key: JZRNAXZNYLKPBR-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=C(C)C2=CC=CN=C21)N
Computed Properties
- Exact Mass: 186.079312947g/mol
- Monoisotopic Mass: 186.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 56Ų
Experimental Properties
- Density: 1.227±0.06 g/cm3(Predicted)
- Boiling Point: 397.2±30.0 °C(Predicted)
- pka: 15.36±0.30(Predicted)
5-Methylquinoline-8-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM222786-1g |
5-Methylquinoline-8-carboxamide |
1823913-45-6 | 95% | 1g |
$729 | 2021-08-04 | |
| Chemenu | CM222786-1g |
5-Methylquinoline-8-carboxamide |
1823913-45-6 | 95% | 1g |
$772 | 2023-01-02 |
5-Methylquinoline-8-carboxamide Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 5-Methylquinoline-8-carboxamide
Introduction to 5-Methylquinoline-8-carboxamide (CAS No. 1823913-45-6)
5-Methylquinoline-8-carboxamide, with the chemical formula C10H9N2O, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds that are widely studied for their biological and pharmacological properties. The presence of a carboxamide functional group at the 8-position and a methyl substituent at the 5-position imparts unique chemical and biological characteristics, making it a promising candidate for further exploration in drug discovery and development.
The CAS number 1823913-45-6 uniquely identifies this compound in scientific literature and databases, facilitating its recognition and differentiation from other structurally similar molecules. Quinoline derivatives have a long history of use in medicine, with several well-known drugs such as chloroquine and quinine being derived from this class of compounds. The structural modifications in 5-Methylquinoline-8-carboxamide aim to enhance its pharmacological activity while minimizing potential side effects, a common goal in modern drug design.
In recent years, there has been a surge in research focused on quinoline derivatives due to their diverse biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The 5-Methylquinoline-8-carboxamide molecule has been investigated for its potential role in modulating various biological pathways, particularly those involved in cancer progression and inflammation. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors that are crucial for tumor growth and survival.
One of the most compelling aspects of 5-Methylquinoline-8-carboxamide is its structural flexibility, which allows for further derivatization to optimize its pharmacokinetic and pharmacodynamic properties. Researchers have explored various synthetic routes to modify this molecule, aiming to enhance its solubility, bioavailability, and target specificity. The carboxamide group at the 8-position provides a site for further functionalization, enabling the attachment of additional pharmacophores that can improve binding affinity to biological targets.
The biological activity of 5-Methylquinoline-8-carboxamide has been studied in several preclinical models. Notably, investigations have focused on its potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways relevant to cancer. By binding to these targets, the compound may disrupt aberrant signaling cascades that drive tumor growth and metastasis. Additionally, its anti-inflammatory properties have been explored, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis.
Recent advancements in computational chemistry have facilitated the design of more effective derivatives of 5-Methylquinoline-8-carboxamide. Molecular docking studies have been employed to predict how this compound interacts with various biological targets at the atomic level. These studies have helped identify key residues on the target proteins that are critical for binding affinity, guiding the development of more potent analogs with improved selectivity.
The synthetic pathways for 5-Methylquinoline-8-carboxamide have been optimized to ensure high yield and purity, making it feasible for large-scale production. Modern synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the core quinoline scaffold efficiently. These methods not only improve the efficiency of synthesis but also minimize waste generation, aligning with green chemistry principles.
Another area of interest is the pharmacokinetic profile of 5-Methylquinoline-8-carboxamide. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety. Studies have shown that modifications to the molecular structure can significantly impact these processes. For instance, introducing polar functional groups can enhance solubility while reducing clearance rates from the body.
The potential therapeutic applications of 5-Methylquinoline-8-carboxamide extend beyond oncology and inflammation management. Research has also explored its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Quinoline derivatives are known to interact with neurotransmitter systems, suggesting that this compound may modulate cognitive functions or protect against neurodegeneration.
In conclusion,5-Methylquinoline-8-carboxamide (CAS No. 1823913-45-6) represents a promising lead compound in pharmaceutical research due to its unique structural features and diverse biological activities. Ongoing studies continue to uncover new potential applications for this molecule across various therapeutic areas. As research progresses,5-methylquinoline-8-carboxamide will likely play an important role in developing next-generation therapeutics aimed at treating complex diseases with high unmet medical needs.
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